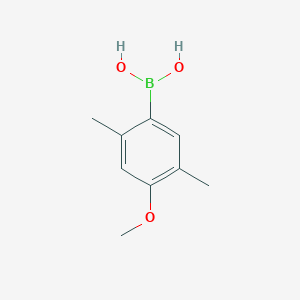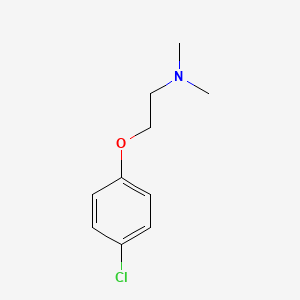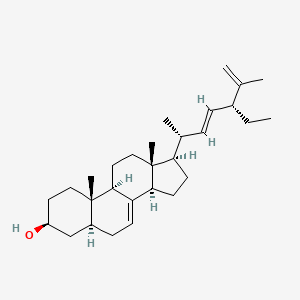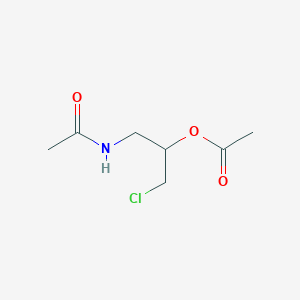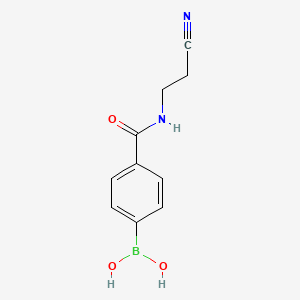
4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
Descripción general
Descripción
“4-(2-Cyanoethylaminocarbonyl)phenylboronic acid” is a heterocyclic organic compound . It is also known by other names such as “4-(2-Cyanoethylaminocarbonyl)benzeneboronic acid”, “AC1MSSV4”, and "ACMC-209q1g" .
Molecular Structure Analysis
The molecular formula of “4-(2-Cyanoethylaminocarbonyl)phenylboronic acid” is C10H11BN2O3 . The InChI key is QIZJQVHZGULPAE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Cyanoethylaminocarbonyl)phenylboronic acid” is 218.02 . It has a melting point of 166-170ºC and a density of 1.27g/cm³ .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Phenylboronic acids, including derivatives similar to 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid, have been employed as catalysts in various organic reactions. For instance, they facilitate dehydrative amidation between carboxylic acids and amines, a critical step in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). This showcases their utility in creating peptide bonds, essential for synthesizing biologically active molecules and materials.
Luminescent Oxygen Sensing
Derivatives of phenylboronic acids, including those with cyano groups, have been integrated into the structure of cyclometalated platinum(II) complexes for luminescent oxygen sensing. These complexes demonstrate high sensitivity to oxygen, with the presence of cyano groups significantly affecting the photophysical properties, leading to enhanced luminescent properties (Liu et al., 2014). This application is vital for monitoring oxygen levels in various environments, from industrial processes to biomedical research.
Supramolecular Assemblies
Phenylboronic acids are pivotal in constructing supramolecular assemblies due to their ability to form stable complexes with diols and polyols. Research has shown the formation of diverse associations in systems involving β-cyclodextrin and simple carbohydrates, highlighting the potential of phenylboronic acids in creating responsive materials that could be used for drug delivery, sensing, or as part of biomimetic systems (Sebestyén et al., 2011).
Nanotechnology and Sensor Development
Phenylboronic acid-functionalized nanoparticles have emerged as promising materials for biological applications, including as antiviral therapeutics. These nanoparticles can be modified to target specific biological structures, offering a platform for the development of novel therapeutic and diagnostic tools (Khanal et al., 2013). Furthermore, their application in glucose-responsive systems, such as polyelectrolyte capsules, demonstrates the potential for developing advanced drug delivery systems responsive to physiological changes (De Geest et al., 2006).
Polymer Science
In polymer science, phenylboronic acids have been used to enhance the transfection capability of polyethylenimine, a polymer widely used in gene delivery. By incorporating boronic acid groups, researchers have significantly improved the efficiency of gene delivery systems, underscoring the potential of phenylboronic acid derivatives in non-viral gene therapy (Peng, Chen, Zhong, & Zhuo, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
[4-(2-cyanoethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZJQVHZGULPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCC#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393701 | |
| Record name | 4-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyanoethylaminocarbonyl)phenylboronic acid | |
CAS RN |
850568-16-0 | |
| Record name | B-[4-[[(2-Cyanoethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Cyanoethylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



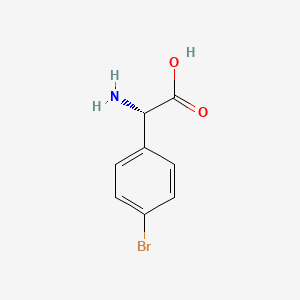
![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)](/img/structure/B1587943.png)
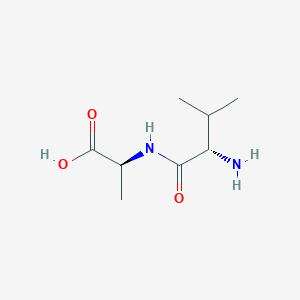
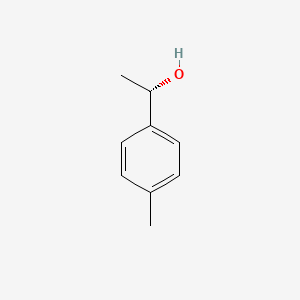
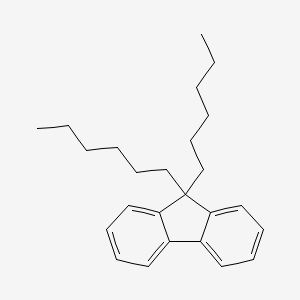
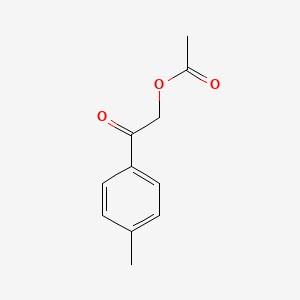
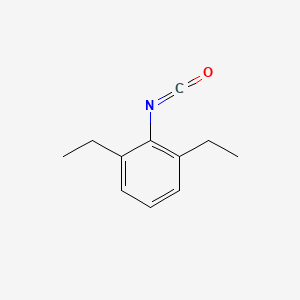
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine](/img/structure/B1587952.png)
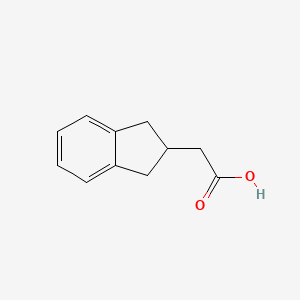
![1-[4-(2-Furyl)phenyl]ethanone](/img/structure/B1587954.png)
